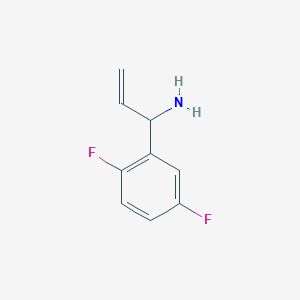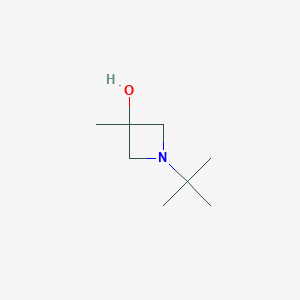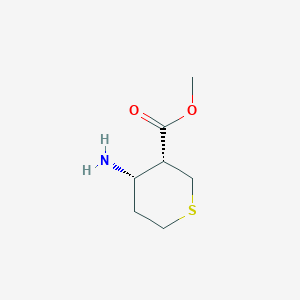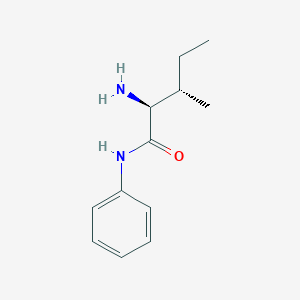
Phenyl L-Isoleucinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl L-Isoleucinamide is a chemical compound with the molecular formula C20H24N2O3 It is known for its unique structure, which includes a phenyl group attached to an isoleucine derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenyl L-Isoleucinamide can be synthesized through several synthetic routes. One common method involves the reaction of L-isoleucine with phenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of advanced analytical techniques like high-performance liquid chromatography (HPLC) ensures the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl L-Isoleucinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amides.
Substitution: The phenyl group in this compound can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products Formed
Oxidation: Formation of phenyl isoleucine oxides.
Reduction: Formation of reduced amides.
Substitution: Formation of brominated or nitrated derivatives.
Applications De Recherche Scientifique
Phenyl L-Isoleucinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in protein interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Phenyl L-Isoleucinamide involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The compound may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the active site. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl L-Valinamide: Similar structure but with a valine derivative instead of isoleucine.
Phenyl L-Leucinamide: Contains a leucine derivative.
Phenyl L-Alaninamide: Features an alanine derivative.
Uniqueness
Phenyl L-Isoleucinamide is unique due to its specific isoleucine derivative, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research applications.
Propriétés
Formule moléculaire |
C12H18N2O |
|---|---|
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
(2S,3S)-2-amino-3-methyl-N-phenylpentanamide |
InChI |
InChI=1S/C12H18N2O/c1-3-9(2)11(13)12(15)14-10-7-5-4-6-8-10/h4-9,11H,3,13H2,1-2H3,(H,14,15)/t9-,11-/m0/s1 |
Clé InChI |
MXMLKKMRAVCXGY-ONGXEEELSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)NC1=CC=CC=C1)N |
SMILES canonique |
CCC(C)C(C(=O)NC1=CC=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


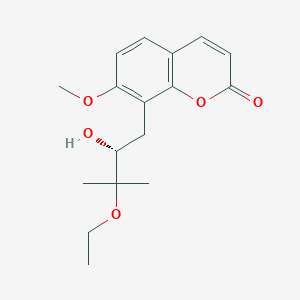
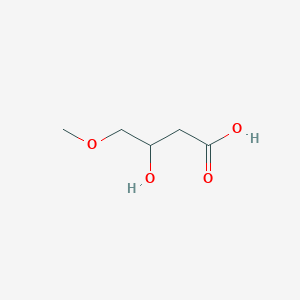
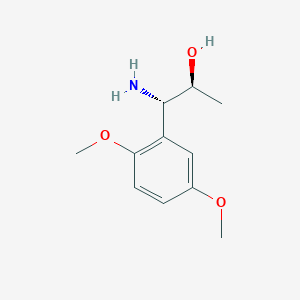
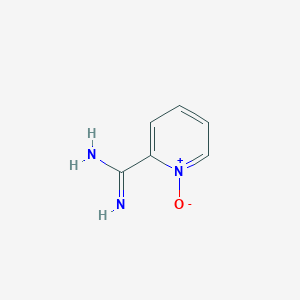
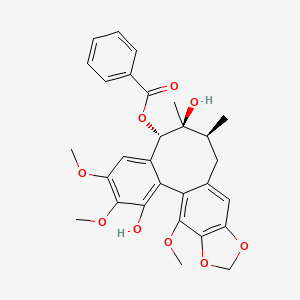
![1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine hcl](/img/structure/B13026771.png)
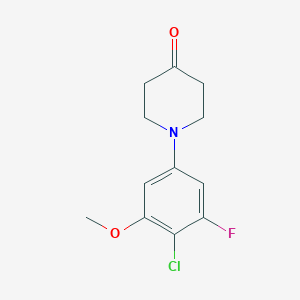
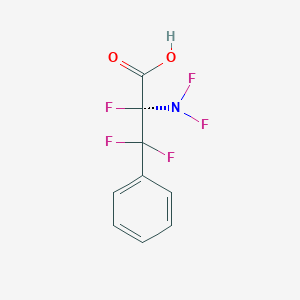
![3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid](/img/structure/B13026786.png)
![(1S,4S,6R)-5-[(tert-butoxy)carbonyl]-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B13026789.png)
![{4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-6-yl}methanol](/img/structure/B13026797.png)
